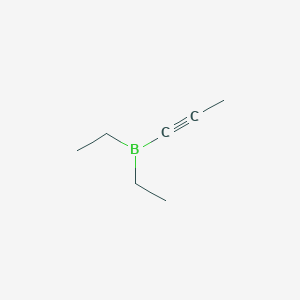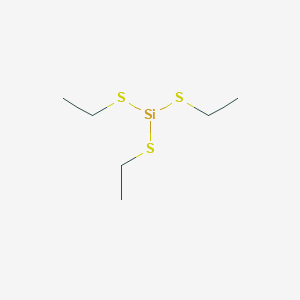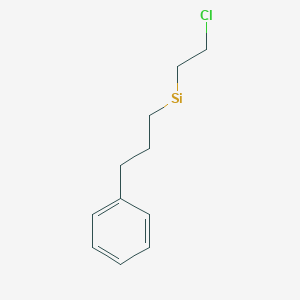
2-Phenyl-1,3,2-diazaborepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2-diazaborepane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron atom bonded to a phenyl group and a diazaborepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-diazaborepane typically involves the reaction of phenylboronic acid with a suitable diazaborepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3,2-diazaborepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group or the diazaborepane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted diazaborepane derivatives. These products are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2-diazaborepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials, including catalysts and electronic components
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,2-diazaborepane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Similar in structure but contains an oxygen atom instead of nitrogen.
2-Phenyl-1,3,2-diazaboracycloheptane: A larger ring structure with similar boron-nitrogen bonding.
1-Phenyl-1,2-propanedione: Contains a phenyl group and a diketone structure
Uniqueness
2-Phenyl-1,3,2-diazaborepane is unique due to its specific boron-nitrogen bonding and the stability of the diazaborepane ring. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
13070-21-8 |
|---|---|
Fórmula molecular |
C10H15BN2 |
Peso molecular |
174.05 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2-diazaborepane |
InChI |
InChI=1S/C10H15BN2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7,12-13H,4-5,8-9H2 |
Clave InChI |
FPKPKBFXQRBTKE-UHFFFAOYSA-N |
SMILES canónico |
B1(NCCCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



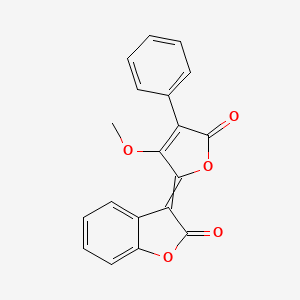
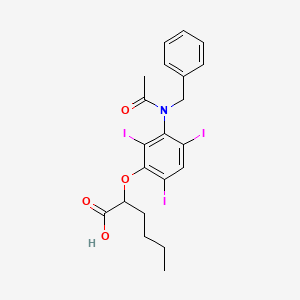

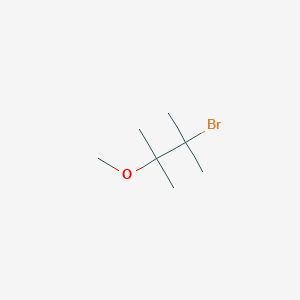

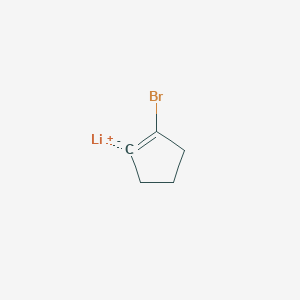

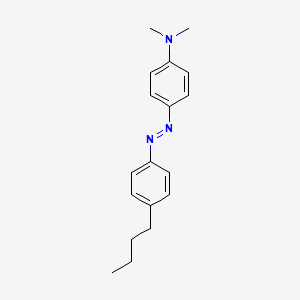
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)

